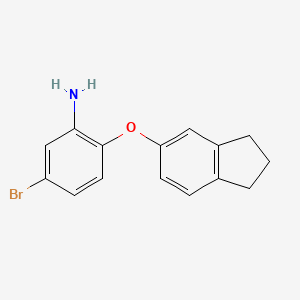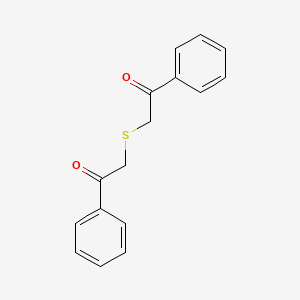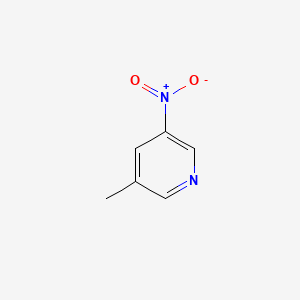
5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine is a useful research compound. Its molecular formula is C15H14BrNO and its molecular weight is 304.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Synthesis Studies
Metabolism in Rats : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats showed that it undergoes complex metabolic transformations, forming multiple metabolites. This research is significant for understanding the metabolic pathways of related compounds like 5-Bromo-2-(2,3-dihydro-1H-inden-5-yloxy)-phenylamine (Kanamori et al., 2002).
Antimicrobial Activity : The synthesis of novel derivatives of phenylamine, including structures related to this compound, has been explored for their antimicrobial activity. This highlights potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Synthesis of Nilotinib : The synthesis of Nilotinib, an antitumor agent, involves the use of related compounds such as 5-bromo-3-(trifluoromethyl)phenylamine. This suggests the importance of similar bromo-phenylamine derivatives in pharmaceutical synthesis (Wang Cong-zhan, 2009).
Chemical Synthesis and Properties
Synthesis of Pyrimidine Derivatives : Research into the synthesis of pyrimidine derivatives from similar bromo-phenylamines has been conducted, demonstrating the chemical versatility and potential for creating a wide range of chemical compounds (Kravtsov et al., 2012).
Synthesis of Pyrazoles and Tetrazoles : Studies have shown the efficient synthesis of pyrazoles and tetrazoles from bromo-phenylamines, indicating potential applications in medicinal chemistry and drug development (Martins et al., 2013).
Properties
IUPAC Name |
5-bromo-2-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDEAUBJJBTGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B1361647.png)

